![molecular formula C15H15F2NO2 B2567449 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 370852-67-8](/img/structure/B2567449.png)
2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, and a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached. The molecule also contains an amino group (NH2) and a methylene group (CH2), both of which are common functional groups in organic chemistry .
Scientific Research Applications
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These compounds were evaluated for their antibacterial and antifungal activities against a variety of pathogens. The study found that some of the synthesized compounds exhibited significant antimicrobial properties, with certain derivatives showing higher activity than reference drugs against both Gram-positive and Gram-negative bacteria as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Porphyrin Derivatives
Li et al. (2011) reported the reaction of active methylene compounds, including derivatives of 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with N-confused porphyrin in THF. This reaction yielded a novel type of N-confused porphyrin derivatives in good yield without the need for any catalyst, demonstrating the compound's utility in porphyrin synthesis (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).
Synthesis of Polysubstituted Benzenes
Nelson and Nelson (1992) explored the use of dimedone (a closely related derivative of the compound ) in generating a variety of dimethylresorcinol derivatives. The process involved treatment with sulfuric acid and trifluoroacetic anhydride, leading to polysubstituted benzenes. This research highlights the compound's role in facilitating diverse synthetic pathways for creating complex organic molecules (Nelson & Nelson, 1992).
Electrophilic Iodination
Martinez-Erro et al. (2017) introduced 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione as a mild electrophilic iodinating agent. This derivative demonstrates the compound's potential in selective synthesis processes, such as the synthesis of α-iodinated carbonyl compounds from allylic alcohols, showcasing its utility in modifying organic molecules for further chemical research (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).
Safety And Hazards
properties
IUPAC Name |
2-[(3,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJBBMVMUECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.